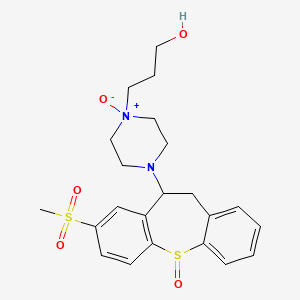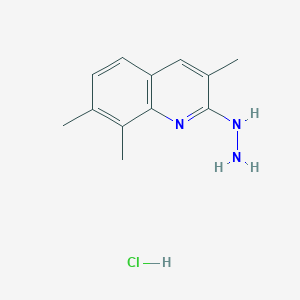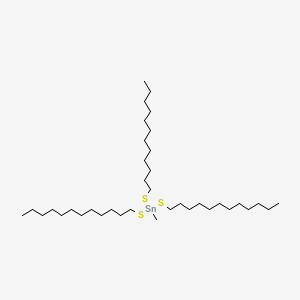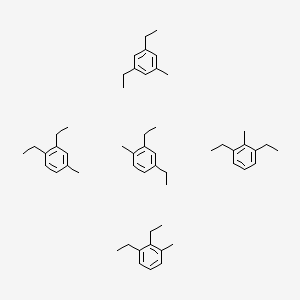
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a mercaptoethylamino group and an oxamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride typically involves the reaction of 3-aminopropylamine with 2-mercaptoethanol, followed by the formation of the oxamide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The oxamide moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving thiol-containing compounds and their interactions with biological systems.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride involves its interaction with molecular targets through its mercapto and amino groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
(3-(2-Sulfanylethylamino)propyl)oxamide: Similar structure but with a sulfanylethyl group instead of a mercaptoethyl group.
(3-(2-Hydroxyethylamino)propyl)oxamide: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Uniqueness
(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
24503-78-4 |
|---|---|
Fórmula molecular |
C7H16ClN3O2S |
Peso molecular |
241.74 g/mol |
Nombre IUPAC |
3-(oxamoylamino)propyl-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c8-6(11)7(12)10-3-1-2-9-4-5-13;/h9,13H,1-5H2,(H2,8,11)(H,10,12);1H |
Clave InChI |
LMVZVQGQYTWTJR-UHFFFAOYSA-N |
SMILES canónico |
C(C[NH2+]CCS)CNC(=O)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


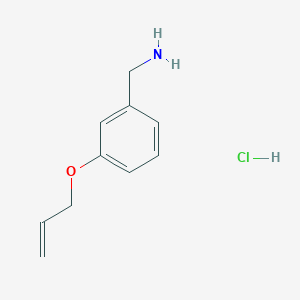
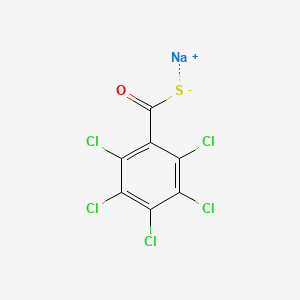
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)

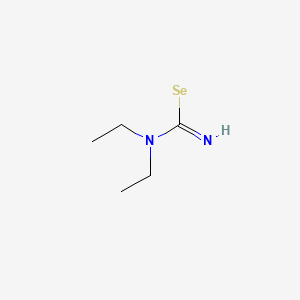
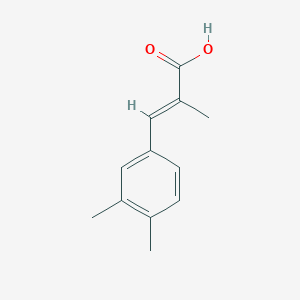
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
